

# head-to-head comparison of evenamide with other glutamate modulators

Author: BenchChem Technical Support Team. Date: December 2025



# **Evenamide in Focus: A Comparative Analysis of Glutamate Modulators**

A head-to-head comparison of **evenamide** with other glutamate modulators reveals its unique mechanism of action and promising clinical data in schizophrenia, positioning it as a potentially significant advancement in the treatment of this complex disorder. While direct comparative trials are limited, an analysis of existing data from placebo-controlled studies provides valuable insights for researchers, scientists, and drug development professionals.

**Evenamide**, a novel glutamate modulator developed by Newron Pharmaceuticals, distinguishes itself by selectively targeting voltage-gated sodium channels (VGSCs). This action normalizes the excessive release of glutamate, a key neurotransmitter implicated in the pathophysiology of schizophrenia, without affecting basal glutamate levels.[1][2][3][4] This mechanism contrasts with other glutamate modulators that act on different targets within the glutamatergic system, such as NMDA receptors or metabotropic glutamate receptors (mGluRs).[5][6][7]

## **Quantitative Data Summary**

To facilitate a clear comparison, the following table summarizes key quantitative data from clinical trials of **evenamide** and other notable glutamate modulators. It is important to note that these data are from separate studies and not from direct head-to-head trials.



| Compound                                     | Mechanism<br>of Action                            | Indication                 | Key<br>Efficacy<br>Endpoint          | Result                                                                        | Adverse<br>Events                                                     |
|----------------------------------------------|---------------------------------------------------|----------------------------|--------------------------------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Evenamide                                    | Voltage-<br>Gated<br>Sodium<br>Channel<br>Blocker | Schizophreni<br>a (add-on) | PANSS Total<br>Score<br>Reduction    | Statistically significant reduction of 10.2 points vs. 7.6 for placebo.[1][8] | Headache, vomiting, nasopharyngi tis (similar to placebo).[1] [5][10] |
| D-serine                                     | NMDA<br>Receptor Co-<br>agonist                   | Tourette<br>Syndrome       | Yale Global<br>Tic Severity<br>Scale | No significant difference compared to placebo.[11]                            | Not specified<br>in detail.                                           |
| Riluzole                                     | Glutamate<br>Release<br>Inhibitor                 | Tourette<br>Syndrome       | Yale Global<br>Tic Severity<br>Scale | No significant difference compared to placebo.[11]                            | Not specified in detail.                                              |
| Sarcosine                                    | Glycine<br>Transporter-1<br>(GlyT-1)<br>Inhibitor | Schizophreni<br>a          | PANSS Total<br>Score                 | Some studies show improvement, particularly in negative symptoms. [12]        | Generally<br>well-<br>tolerated.                                      |
| Bitopertin                                   | Glycine<br>Transporter-1<br>(GlyT-1)<br>Inhibitor | Schizophreni<br>a          | PANSS Negative Symptom Factor Score  | Failed to<br>meet primary<br>endpoints in<br>Phase III<br>trials.             | Generally<br>well-<br>tolerated.                                      |
| mGluR2/3<br>Agonists<br>(e.g.,<br>LY2140023) | Agonist at<br>mGluR2/3                            | Schizophreni<br>a          | PANSS Total<br>Score                 | Initial<br>promising<br>results not<br>consistently                           | Nausea,<br>vomiting,<br>headache.                                     |



replicated in later trials.

# **Signaling Pathways and Experimental Workflows**

The distinct mechanisms of action of these glutamate modulators are best understood by visualizing their respective signaling pathways.



Click to download full resolution via product page

Caption: **Evenamide** inhibits VGSCs to reduce excessive glutamate release.



Click to download full resolution via product page

Caption: NMDA receptor co-agonists like D-serine enhance receptor function.





Click to download full resolution via product page

Caption: mGluR2/3 agonists reduce presynaptic glutamate release.

## **Experimental Protocols: A Closer Look**

The clinical development of **evenamide** has been supported by a series of well-designed studies. A key trial is the potentially pivotal Phase II/III Study 008A.

Study 008A: A Placebo-Controlled Trial of Add-on **Evenamide** in Schizophrenia

- Objective: To evaluate the efficacy, safety, and tolerability of evenamide as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to secondgeneration antipsychotics.[1][8][10]
- Design: A four-week, randomized, double-blind, placebo-controlled, international study.[1][8]
- Participants: 291 patients with chronic schizophrenia.[1][8]
- Intervention: Patients were randomized to receive either **evenamide** (30 mg twice daily) or a placebo in addition to their ongoing antipsychotic treatment.[8][9]
- Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Total Score at day 29.[1][8]



 Key Secondary Endpoint: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score.[1][8]

The workflow for such a clinical trial can be generalized as follows:



Click to download full resolution via product page



Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.

### **Discussion and Future Directions**

The data to date suggests that **evenamide**, with its distinct mechanism of action, holds promise as an adjunctive therapy for schizophrenia, particularly for patients who do not respond adequately to current treatments.[13][14] The positive results from Study 008A are a significant step forward.[1][8][10]

In contrast, the clinical development of other glutamate modulators has been met with mixed results. While the glutamatergic hypothesis of schizophrenia remains a compelling area of research, the failures of agents like bitopertin and some mGluR modulators highlight the complexities of targeting this system.[7][15] The lack of efficacy of D-serine and riluzole in a Tourette Syndrome trial further underscores the challenges in translating preclinical promise to clinical success for some glutamate-targeted therapies.[11]

Future research should focus on direct head-to-head comparative trials to more definitively establish the relative efficacy and safety of **evenamide** against other glutamate modulators and existing antipsychotics. Further elucidation of the precise patient populations that are most likely to benefit from **evenamide**'s unique mechanism will also be crucial for its successful integration into clinical practice. The ongoing and planned Phase III trials for **evenamide** will be critical in providing more definitive answers regarding its long-term efficacy and safety profile. [10][14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 3. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 4. Portico [access.portico.org]
- 5. Glutamate modulators as potential therapeutic drugs in schizophrenia and affective disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators for the Treatment of Schizophrenia: Targeting Glutamatergic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate-Based Therapeutic Strategies for Schizophrenia: Emerging Approaches Beyond Dopamine PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with evenamide in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Newron's add-on schizophrenia therapy finds success in Phase II/III trial [clinicaltrialsarena.com]
- 11. Efficacy of Glutamate Modulators in Tic Suppression: A Double-Blind, Randomized Control Trial of D-serine and Riluzole in Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Newron notes the publication of new preclinical research suggesting evenamide ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
- 14. Newron announces approval for pivotal Phase III ENIGMA-TRS program with evenamide as add-on therapy in patients with treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 15. Glutamatergic agents for schizophrenia: current evidence and perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of evenamide with other glutamate modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#head-to-head-comparison-of-evenamide-with-other-glutamate-modulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com